molecular formula C20H24N6O4 B2421163 N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903285-67-5

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2421163
CAS No.: 1903285-67-5
M. Wt: 412.45
InChI Key: WNQHVRZFGRJATA-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide is a versatile chemical compound with numerous applications in scientific research. This compound is known for its unique structure, which includes a morpholine ring and a pyrimidine core, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours. This is followed by neutralization with sodium bicarbonate in water .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
  • 4-Acetamido-N-(2-aminophenyl)benzamide

Uniqueness

N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of a morpholine ring and a pyrimidine core. This structure provides distinct chemical properties and biological activities, making it more versatile compared to similar compounds .

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-14(27)25-16-4-2-15(3-5-16)19(28)21-6-7-22-20(29)17-12-18(24-13-23-17)26-8-10-30-11-9-26/h2-5,12-13H,6-11H2,1H3,(H,21,28)(H,22,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQHVRZFGRJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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